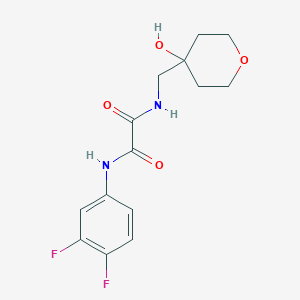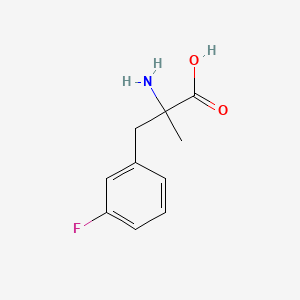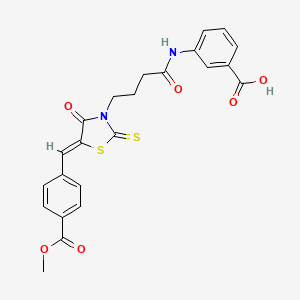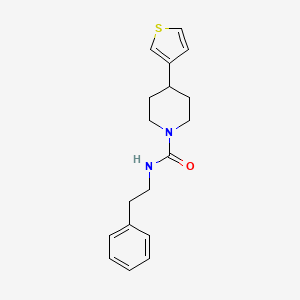
N1-(3,4-difluorophenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3,4-difluorophenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide, also known as DFOA, is an organic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Novel Synthetic Approaches
A novel synthetic approach developed by Mamedov et al. (2016) utilizes acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides. This method is operationally simple and high yielding, providing a new avenue for synthesizing anthranilic acid derivatives and oxalamides, potentially including N1-(3,4-difluorophenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide (Mamedov et al., 2016).
Structural and Bioactivity Studies
The research on pyrazole derivatives, including their synthesis, characterization, and evaluation of bioactivities such as antitumor, antifungal, and antibacterial activities, by Titi et al. (2020) could provide insights into the structural features relevant to the biological activity of compounds similar to N1-(3,4-difluorophenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide. These studies highlight the importance of specific pharmacophore sites for diverse bioactivities (Titi et al., 2020).
Supramolecular Assembly and Stacking Interactions
Research by Piotrkowska et al. (2007) on the supramolecular assemblies of N,N′-diaryloxalamides reveals the role of aryl-perfluoroaryl stacking interactions, hydrogen bonding, and steric effects in controlling the structure. This study may offer insights into the supramolecular chemistry of N1-(3,4-difluorophenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide, considering its oxalamide moiety and potential for similar interactions (Piotrkowska et al., 2007).
Anticancer Activity of Iridium(III) Complexes
The study of iridium(III) complexes by Paitandi et al. (2017) demonstrates the potential of these compounds in targeting cancer cells. Given the structural complexity and bioactivity of N1-(3,4-difluorophenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide, similar methodologies could be applied to investigate its potential anticancer properties (Paitandi et al., 2017).
Electrochemical and Theoretical Study on Corrosion Inhibition
El Hattak et al. (2021) explored the anti-corrosion performance of pyran-2-one derivatives on mild steel in acidic medium, highlighting the role of these compounds in inhibiting corrosion through electrochemical mechanisms. This study could provide a foundation for investigating the potential applications of N1-(3,4-difluorophenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide in materials science and corrosion inhibition (El Hattak et al., 2021).
Propriétés
IUPAC Name |
N'-(3,4-difluorophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O4/c15-10-2-1-9(7-11(10)16)18-13(20)12(19)17-8-14(21)3-5-22-6-4-14/h1-2,7,21H,3-6,8H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKOFXGFFRQOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,4-difluorophenyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2591760.png)
![1-[4-(Propan-2-yl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2591761.png)
![ethyl 3-carbamoyl-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2591762.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B2591764.png)


![1-[(5-Chloropyrimidin-2-yl)amino]-3-phenylpropan-2-ol](/img/structure/B2591767.png)



![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclopentyloxamide](/img/structure/B2591778.png)
![2-[[2-[[4-(Aminomethyl)phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide](/img/structure/B2591779.png)